Cas no 1820735-79-2 (1,2-Dichloro-3-(3-methoxypropoxy)benzene)
1,2-Dichloro-3-(3-methoxypropoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,2-Dichloro-3-(3-methoxypropoxy)benzene
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- Inchi: 1S/C10H12Cl2O2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7H2,1H3
- InChI Key: IHXYHFCGRUXPDS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1OCCCOC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 155
- XLogP3: 3.4
- Topological Polar Surface Area: 18.5
1,2-Dichloro-3-(3-methoxypropoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00I1K3-1g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 98% | 1g |
$105.00 | 2025-02-28 | |
| 1PlusChem | 1P00I1K3-5g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 98% | 5g |
$283.00 | 2025-02-28 | |
| 1PlusChem | 1P00I1K3-10g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 98% | 10g |
$498.00 | 2025-02-28 | |
| 1PlusChem | 1P00I1K3-25g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 98% | 25g |
$978.00 | 2025-02-28 | |
| A2B Chem LLC | AI41027-1g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 98% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AI41027-5g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 98% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AI41027-10g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 98% | 10g |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AI41027-25g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 98% | 25g |
$923.00 | 2024-04-20 | |
| Crysdot LLC | CD12103204-10g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 97% | 10g |
$395 | 2024-07-24 | |
| Crysdot LLC | CD12103204-25g |
1,2-Dichloro-3-(3-methoxypropoxy)benzene |
1820735-79-2 | 97% | 25g |
$790 | 2024-07-24 |
1,2-Dichloro-3-(3-methoxypropoxy)benzene Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 1,2-Dichloro-3-(3-methoxypropoxy)benzene
Introduction to 1,2-Dichloro-3-(3-methoxypropoxy)benzene (CAS No. 1820735-79-2)
1,2-Dichloro-3-(3-methoxypropoxy)benzene, identified by its Chemical Abstracts Service (CAS) number 1820735-79-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic heterocyclic compound features a benzene ring substituted with two chlorine atoms at the 1 and 2 positions, and an OCH₂CH₂CH₂OH (3-methoxypropoxy) group at the 3-position. Its unique structural attributes make it a valuable intermediate in synthesizing various bioactive molecules, particularly in medicinal chemistry and agrochemical applications.
The molecular structure of 1,2-Dichloro-3-(3-methoxypropoxy)benzene contributes to its versatility in chemical transformations. The presence of both electron-withdrawing chlorine atoms and an electron-donating methoxy group enhances its reactivity, enabling diverse synthetic pathways. These include nucleophilic aromatic substitution, etherification, and coupling reactions, which are pivotal in constructing complex molecular frameworks. Such characteristics have positioned this compound as a cornerstone in the development of novel therapeutic agents.
In recent years, advancements in pharmaceutical research have highlighted the potential of 1,2-Dichloro-3-(3-methoxypropoxy)benzene as a precursor in drug discovery. Its derivatives have been explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, studies have demonstrated that modifications at the chlorine substituents can modulate binding affinity to biological targets, thereby influencing drug efficacy and selectivity.
One notable area of research involves the synthesis of kinase inhibitors, where 1,2-Dichloro-3-(3-methoxypropoxy)benzene serves as a key building block. Kinases are enzymes critical in cell signaling pathways, and their dysregulation is linked to numerous diseases. By leveraging the compound's structural flexibility, researchers have designed analogs that exhibit potent inhibition against specific kinases. These efforts align with global trends toward targeted therapy, emphasizing precision medicine and personalized treatment strategies.
The role of 1,2-Dichloro-3-(3-methoxypropoxy)benzene in agrochemical innovation is equally compelling. Its derivatives have been investigated for their herbicidal and pesticidal properties. The methoxypropoxy group enhances solubility and bioavailability, improving the compound's performance in field applications. This underscores its importance not only in pharmaceuticals but also in sustainable agriculture, where developing environmentally friendly solutions is a priority.
From a synthetic chemistry perspective, 1,2-Dichloro-3-(3-methoxypropoxy)benzene exemplifies the strategic use of functional groups to achieve desired chemical outcomes. The interplay between chlorine and methoxy substituents allows for controlled reactions under specific conditions. This has enabled chemists to develop efficient synthetic routes with high yields and minimal byproducts. Such methodologies are essential for large-scale production and industrial applications.
The compound's relevance extends to material science as well. Researchers have explored its potential in polymer chemistry and coatings due to its ability to form stable aromatic networks. These materials exhibit enhanced durability and chemical resistance, making them suitable for high-performance applications in industries ranging from automotive to electronics.
As computational chemistry advances, virtual screening techniques have been employed to identify novel derivatives of 1,2-Dichloro-3-(3-methoxypropoxy)benzene with enhanced biological activity. Machine learning models predict optimal modifications based on structural descriptors derived from experimental data. This synergy between experimental synthesis and computational analysis accelerates the discovery pipeline significantly.
The environmental impact of using 1,2-Dichloro-3-(3-methoxypropoxy)benzene as an intermediate has also been scrutinized. Efforts focus on optimizing synthetic protocols to minimize waste generation while maintaining efficiency. Green chemistry principles are being integrated into its production process to ensure sustainability aligns with industrial practices.
In conclusion,1,2-Dichloro-3-(3-methoxypropoxy)benzene (CAS No. 1820735-79-2) remains a pivotal compound across multiple scientific disciplines. Its structural versatility enables diverse applications in drug development、agrochemicals、and advanced materials。Ongoing research continues to uncover new possibilities,underscoring its enduring significance in modern science。
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